





# An In-depth Technical Guide to the Preclinical **Profile of AZ-1355**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | AZ-1355  |           |
| Cat. No.:            | B1662766 | Get Quote |

Disclaimer: This document is based on publicly available information, primarily the abstract of a 1981 preclinical study. The full text of this study, containing detailed quantitative data and specific experimental protocols, was not accessible. Therefore, the information presented herein provides a qualitative overview of the compound **AZ-1355** and is supplemented with generalized experimental methodologies for context.

## Introduction

AZ-1355, with the chemical name ethyl 10,11-dihydro-4-methoxydibenz[b,f]-(1,4)oxazepine-8carboxylate, is a novel dibenzoxazepine derivative identified as a potent lipid-lowering agent.[1] Its discovery presented a new chemical scaffold for the development of hypolipidemic drugs, structurally distinct from existing agents at the time, such as clofibrate.[1] Preclinical investigations in various rodent models have demonstrated its efficacy in reducing serum lipids. [1] Furthermore, **AZ-1355** exhibits additional pharmacological activities, including the inhibition of platelet aggregation and the modulation of the prostaglandin I2 (PGI2)/thromboxane A2 (TXA2) ratio, suggesting a potential dual benefit in the management of cardiovascular diseases.[1] This guide provides a comprehensive summary of the available preclinical data on AZ-1355.

## **Pharmacological Profile**

Based on the initial preclinical screening, AZ-1355 has a multi-faceted pharmacological profile targeting key aspects of cardiovascular disease.



## **Lipid-Lowering Activity**

**AZ-1355** has demonstrated significant lipid-lowering effects in various rodent models of hyperlipidemia.[1] The compound's efficacy has been observed in reducing both serum total cholesterol and triglycerides.[1] A comparative analysis with the established lipid-lowering drug, clofibrate, indicated that **AZ-1355** possesses a distinct profile.[1]

Table 1: Summary of the Lipid-Lowering Effects of AZ-1355 in Rodent Models

| Animal Model    | Condition                     | Effect on Serum Lipids                                                                                            |
|-----------------|-------------------------------|-------------------------------------------------------------------------------------------------------------------|
| Mice            | Triton-induced hyperlipidemia | Lowers total cholesterol[1]                                                                                       |
| Rats            | Dietary hyperlipidemia        | Lowers total cholesterol and triglycerides[1]                                                                     |
| Golden Hamsters | Not specified                 | Reduces serum, liver, and cardiac lipids; Improves the beta/alpha-lipoprotein ratio; Increases HDL cholesterol[1] |

## **Anti-Platelet Aggregation Activity**

In addition to its effects on lipids, **AZ-1355** has been shown to inhibit platelet aggregation in vivo.[1] This property suggests a potential therapeutic role in preventing thrombotic events, which are often associated with dyslipidemia and atherosclerosis.

## Modulation of Prostaglandin I2/Thromboxane A2 Ratio

The mechanism underlying the anti-platelet effect of **AZ-1355** may be linked to its influence on the balance between prostacyclin (PGI2) and thromboxane A2 (TXA2). In vitro studies have shown that **AZ-1355** elevates the PGI2/TXA2 ratio.[1] PGI2 is a potent vasodilator and inhibitor of platelet aggregation, while TXA2 has opposing effects. An increased PGI2/TXA2 ratio would therefore favor an anti-thrombotic state.

## Signaling Pathways and Experimental Workflows



# Prostaglandin I2 and Thromboxane A2 Signaling in Platelet Aggregation

The balance between PGI2 and TXA2 is crucial in regulating platelet aggregation and vascular homeostasis. The following diagram illustrates this pathway and the potential point of intervention for **AZ-1355**.





Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. The lipid-lowering profile in rodents. AZ-1355, a new dibenzoxazepine derivative PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Preclinical Profile of AZ-1355]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662766#what-is-az-1355-compound]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com